![molecular formula C15H20N2O3 B2361270 1-((1R,5S)-8-(cyclopropanecarbonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione CAS No. 2183338-87-4](/img/structure/B2361270.png)

1-((1R,5S)-8-(cyclopropanecarbonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

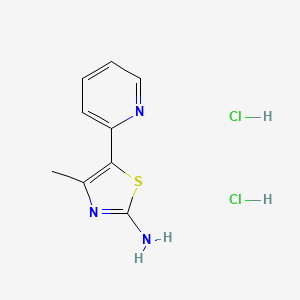

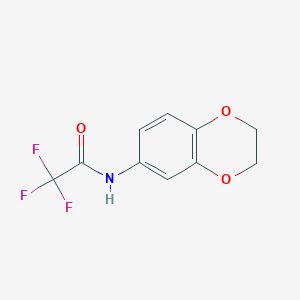

The compound is a bicyclic structure with a pyrrolidine-2,5-dione (a type of lactam) and a cyclopropane carbonyl group attached to an azabicyclo[3.2.1]octane. This suggests that the compound may have interesting chemical properties due to the strained rings and the presence of multiple functional groups .

Molecular Structure Analysis

The compound contains several functional groups, including a lactam (pyrrolidine-2,5-dione), a cyclopropane, and an azabicyclo[3.2.1]octane. These groups are likely to influence the compound’s reactivity and physical properties .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the strained cyclopropane and azabicyclo[3.2.1]octane rings, as well as the lactam. The lactam could undergo hydrolysis to form an amino acid, while the cyclopropane could undergo ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and bicyclic structure. For example, the lactam could form hydrogen bonds, influencing the compound’s solubility and boiling point .科学的研究の応用

Synthesis of Tropane Alkaloids

The core structure of this compound is integral to the family of tropane alkaloids . These alkaloids have a wide range of biological activities and are of significant interest in medicinal chemistry. The stereoselective synthesis of the 8-azabicyclo[3.2.1]octane scaffold is crucial for creating these compounds, which include atropine and cocaine, known for their pharmacological effects.

Asymmetric Synthesis Methods

This compound is used in asymmetric synthesis methods, such as asymmetric 1,3-dipolar cycloadditions . These methods are essential for creating optically active substances with high diastereo- and enantioselectivities, which are valuable in developing drugs with specific chiral centers.

Enantioselective Catalysis

The compound’s scaffold is employed in enantioselective catalysis to achieve stereocontrolled formation of bicyclic structures . This is particularly important in the synthesis of chiral molecules, which can lead to the development of new medications with fewer side effects and improved efficacy.

Biochemical Research

In biochemical research, the compound’s framework is used to study the interaction of chemicals within biological systems . Understanding these interactions can lead to the discovery of new biochemical pathways and targets for drug therapy.

Organic Synthesis

The compound serves as a building block in organic synthesis, particularly in the construction of complex organic molecules . Its versatility allows for the development of new synthetic methodologies, which can be applied to produce a variety of chemical entities.

Pharmacological Studies

In pharmacology, the compound’s structure is explored for its potential to bind to various biological targets . This can lead to the identification of new drug candidates and the optimization of existing ones for better therapeutic outcomes.

Medicinal Chemistry

The compound is studied for its role in the design of new medicinal agents . Its structural complexity and the ability to introduce various functional groups make it a valuable scaffold for the development of novel drugs.

Chemical Biology

In chemical biology, the compound is used to probe biological systems and understand the chemical basis of biological processes . This can provide insights into how drugs interact with biological molecules and lead to the design of more effective therapeutic agents.

将来の方向性

特性

IUPAC Name |

1-[8-(cyclopropanecarbonyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3/c18-13-5-6-14(19)17(13)12-7-10-3-4-11(8-12)16(10)15(20)9-1-2-9/h9-12H,1-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTVZZSBMAQAQDZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2C3CCC2CC(C3)N4C(=O)CCC4=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(3-Chloro-4-methylphenyl)-1-methyl-3-(2-oxopropyl)-1,3,5-trihydroimidazolidi no[1,2-h]purine-2,4-dione](/img/structure/B2361188.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride](/img/structure/B2361196.png)

![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-phenylacetamide](/img/structure/B2361197.png)

![1-(10-Ethoxy-8-methyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridin-2-yl)-2,2,2-trifluoroethanone](/img/structure/B2361200.png)

![3-[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]-N~5~-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2361207.png)